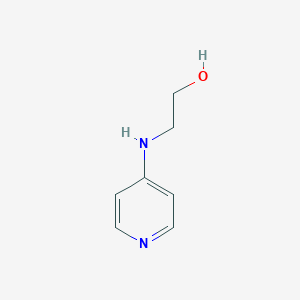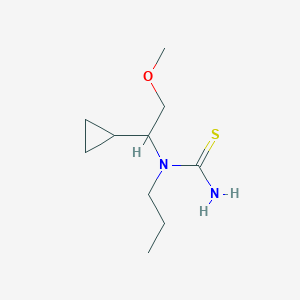
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMPT is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea can induce apoptosis (programmed cell death) in cancer cells. N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has also been shown to inhibit the replication of certain viruses. In addition, N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been found to have antioxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea in lab experiments is its high potency and specificity for certain enzymes or proteins. This allows for more precise targeting of specific pathways or processes. However, one limitation of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea. One area of interest is the development of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea derivatives with improved potency and selectivity. Another area of research is the evaluation of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea as a potential therapeutic agent for various diseases. Additionally, further studies are needed to determine the safety and toxicity of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea in vivo.
Méthodes De Synthèse
The synthesis of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea involves the reaction of 1-cyclopropyl-2-methoxyethanone with thiourea and propylamine. The reaction is carried out under specific conditions to yield the desired product. The purity and yield of N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea can be improved by using different purification techniques.
Applications De Recherche Scientifique
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been evaluated for its anticancer, antiviral, and antimicrobial activities. In agriculture, N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been investigated for its potential use as a herbicide. In environmental science, N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea has been studied for its ability to remove heavy metals from contaminated soil and water.
Propriétés
Numéro CAS |
166526-01-8 |
|---|---|
Nom du produit |
N-(1-Cyclopropyl-2-methoxyethyl)-N-propylthiourea |
Formule moléculaire |
C10H20N2OS |
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
1-(1-cyclopropyl-2-methoxyethyl)-1-propylthiourea |
InChI |
InChI=1S/C10H20N2OS/c1-3-6-12(10(11)14)9(7-13-2)8-4-5-8/h8-9H,3-7H2,1-2H3,(H2,11,14) |
Clé InChI |
GHCASAPLUYDZBO-UHFFFAOYSA-N |
SMILES |
CCCN(C(COC)C1CC1)C(=S)N |
SMILES canonique |
CCCN(C(COC)C1CC1)C(=S)N |
Synonymes |
Thiourea, N-(1-cyclopropyl-2-methoxyethyl)-N-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



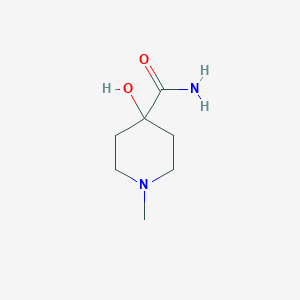
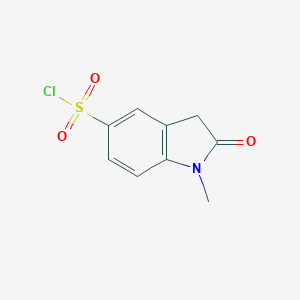
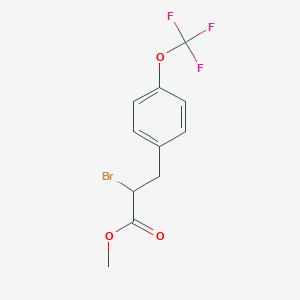
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
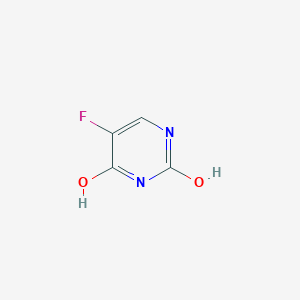
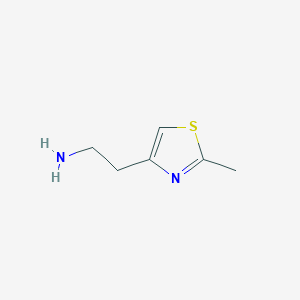
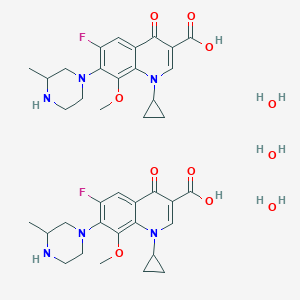
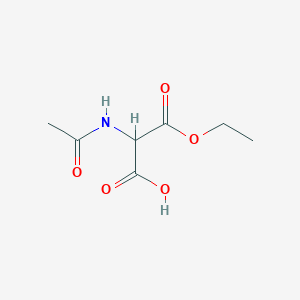
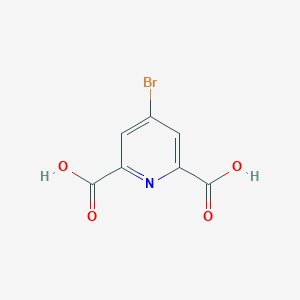
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
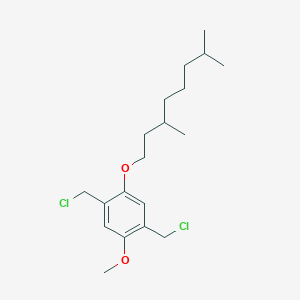
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
